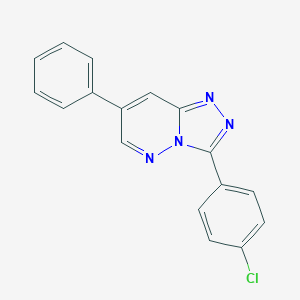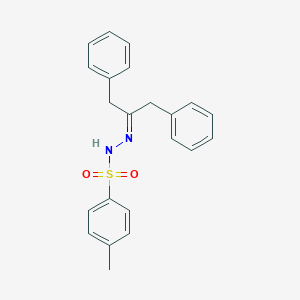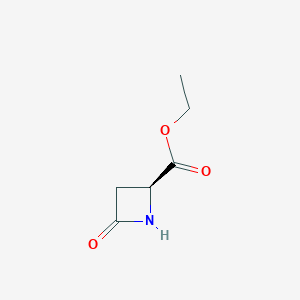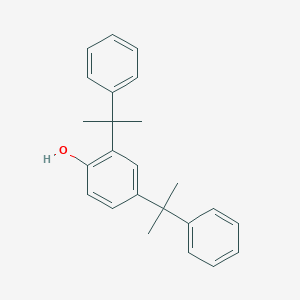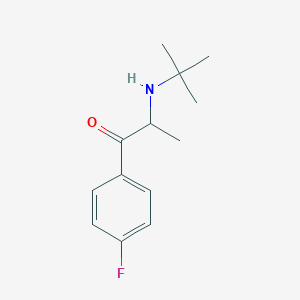
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one is a compound of interest in various chemical and pharmaceutical contexts due to its unique structure and properties. The presence of fluorine atoms in its structure can significantly influence its chemical behavior and potential applications.
Synthesis Analysis
This compound can be synthesized through various methods. For example, Umemoto et al. (2010) describe the use of phenylsulfur trifluorides, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, in the fluorination of different organic compounds, which may be relevant to the synthesis of fluorinated compounds like 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one (Umemoto et al., 2010).
Molecular Structure Analysis
The molecular structure of similar fluorinated compounds can be complex, involving various interactions and conformations. For instance, Salian et al. (2018) studied chalcone derivatives' crystal structures, which could provide insights into the molecular structure analysis of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be varied and complex. For example, the work by Li et al. (2012) on the synthesis of similar compounds could provide insights into the chemical reactions that 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one might undergo (Li et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial in understanding this compound's behavior in different environments. Kamiński et al. (2010) studied the solvatomorphism of a related compound, which can be a reference for understanding the physical properties of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one (Kamiński et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interactions with other compounds, is essential. The study by Sanjeevarayappa et al. (2015) on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provides insights into the chemical properties of fluorinated compounds (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Practical Synthesis of Related Compounds : Research into the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, reveals insights into cross-coupling reactions and diazotization, which could be relevant for synthesizing similar fluorophenyl compounds (Qiu et al., 2009).
Bioactivities of Phenolic Compounds : The study of 2,4-Di-tert-butylphenol and its analogs offers a comprehensive review of natural sources and bioactivities, emphasizing the importance of phenolic compounds in various organisms (Zhao et al., 2020).
Downstream Processing in Bioproduction : Insights into the recovery and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlight the significance of separation technologies in the production of chemical compounds, which may inform similar processes for "2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one" (Xiu & Zeng, 2008).
Environmental and Toxicological Considerations
Synthetic Phenolic Antioxidants : The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) provide a cautionary perspective on the use of phenolic compounds, suggesting the need for novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Organic Synthesis over Metal Cation-exchanged Clay Catalyst : The use of metal cation-exchanged clay as catalysts for organic synthesis, including the production of raspberry ketone and various alkylphenols, indicates the versatility of catalysts in synthesizing complex organic compounds, which could be applied to the synthesis of "2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one" (Tateiwa & Uemura, 1997).
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBHJXDTSQSFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611083 |
Source


|
| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one | |
CAS RN |
1076198-12-3 |
Source


|
| Record name | 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

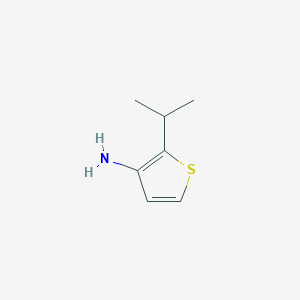
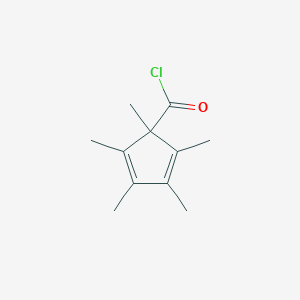
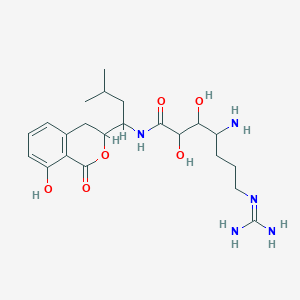
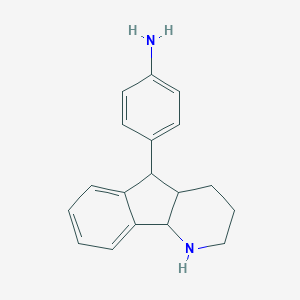
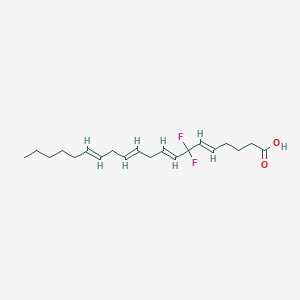
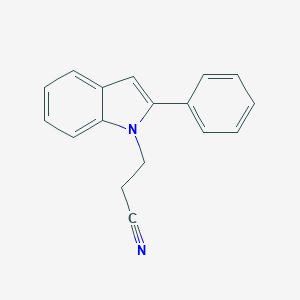
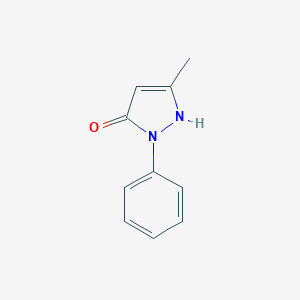
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
